2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide
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Overview
Description
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide is a member of piperazines.
Scientific Research Applications
DNA Binding and Therapeutic Applications
One study highlights the properties of a related compound, Hoechst 33258, a bis-benzimidazole derivative known for its strong binding to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This characteristic makes it a valuable tool in cell biology for chromosome and nuclear staining and offers a foundation for rational drug design (Issar & Kakkar, 2013).
Pharmacokinetic Enhancements
Research on sulfonylurea drugs, which share a chemical moiety with the compound , reveals the impact of genetic polymorphisms on the pharmacokinetics and pharmacodynamics of these drugs. The findings suggest that modifications in the sulfonylurea structure, similar to alterations in related compounds like "2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide," could potentially enhance drug efficacy and reduce adverse effects (Xu, Murray, & McLachlan, 2009).
Chemical Synthesis and Drug Design
The synthesis and application of N-alkylphenothiazines, which share structural similarities with "this compound," highlight the compound's potential in creating derivatives with significant biological activities. These activities include antipsychotic properties and the possibility of developing new drugs with enhanced safety profiles and therapeutic effects (Krstić et al., 2016).
Antioxidant Capacity
The ABTS/PP decolorization assay, used to evaluate antioxidant capacity, underscores the importance of understanding the chemical reactions and pathways involved in the interaction of compounds like "this compound" with biological systems. Such insights can lead to the development of compounds with tailored antioxidant properties, beneficial for therapeutic applications (Ilyasov et al., 2020).
Properties
Molecular Formula |
C26H26ClN3O3S |
---|---|
Molecular Weight |
496 g/mol |
IUPAC Name |
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C26H26ClN3O3S/c27-25-12-11-23(18-24(25)26(31)28-21-10-9-19-5-4-6-20(19)17-21)34(32,33)30-15-13-29(14-16-30)22-7-2-1-3-8-22/h1-3,7-12,17-18H,4-6,13-16H2,(H,28,31) |
InChI Key |
MHIZILWBZBKEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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